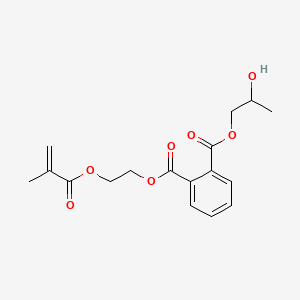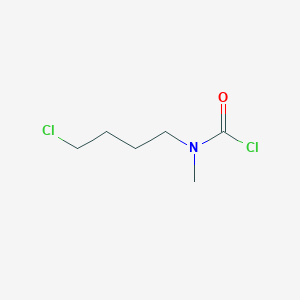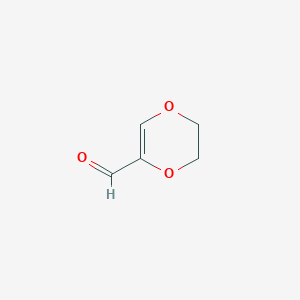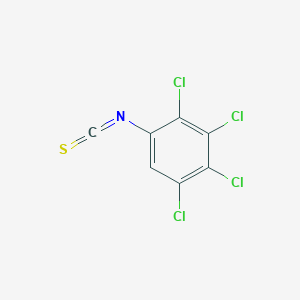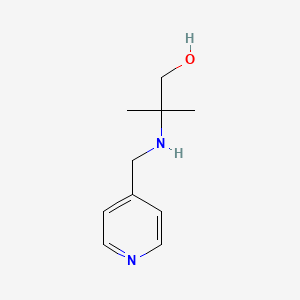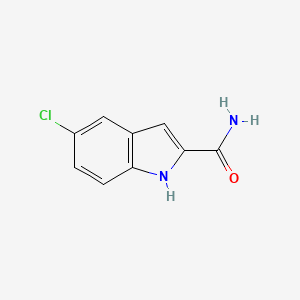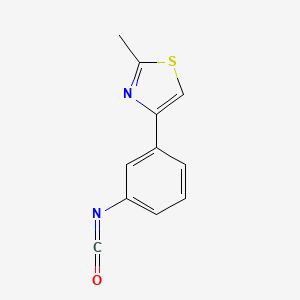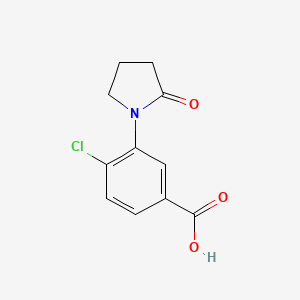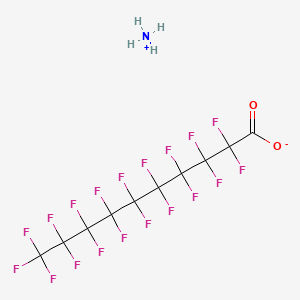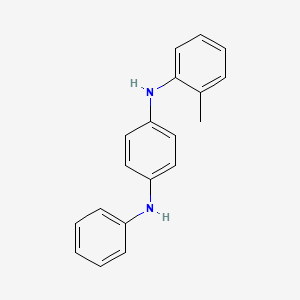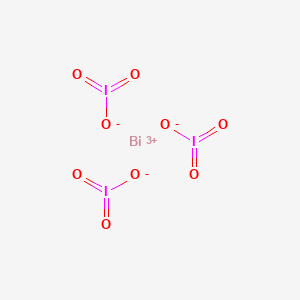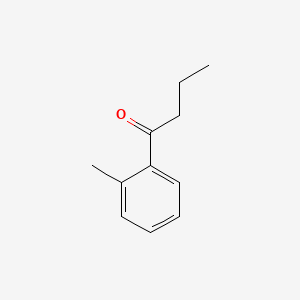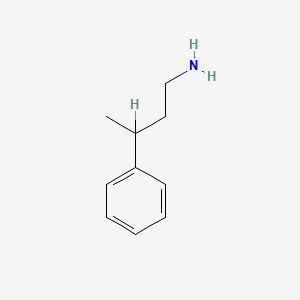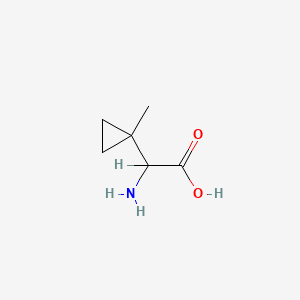
Calix(5)areno
Descripción general
Descripción
Calix5arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their unique bowl-shaped structures, which allow them to act as host molecules in supramolecular chemistry. Calix5arene, specifically, consists of five phenolic units and is recognized for its ability to form stable complexes with various guest molecules through non-covalent interactions .
Aplicaciones Científicas De Investigación
Calix5arene has a wide range of applications in scientific research, including:
- Chemistry: It is used as a host molecule in supramolecular chemistry to study host-guest interactions and molecular recognition.
- Biology: Calix5arene derivatives have been explored for their potential as drug delivery systems and as agents for molecular sensing.
- Medicine: Research has shown that calix5arene can be used in the development of new therapeutic agents, particularly in cancer treatment.
- Industry: Calix5arene is utilized in the design of sensors, catalysts, and materials with specific properties due to its ability to form stable complexes with various guest molecules .
Mecanismo De Acción
Target of Action
Calix(5)arene is a versatile compound that primarily targets gas molecules . It has been shown to be active towards CO2 sorption at room temperature and 1 atmosphere pressure . It also has recognition properties towards cesium and ammonium ions , and fullerenes .
Mode of Action
Calix(5)arene interacts with its targets through non-covalent interactions . These include multiple hydrogen bonds, metal-ligand coordination, electrostatic interactions, π−π stacking, or combinations of these . It also forms host-guest complexes through spontaneous processes of iterative association between complementary monomers .
Biochemical Pathways
The biochemical pathways affected by Calix(5)arene primarily involve the formation of supramolecular polymers . These are arrays of monomeric components held together by reversible and highly directional non-covalent bonds . The dynamic and reversible nature of these interactions allows the polymers to display unconventional properties such as stimuli-responsiveness, adaptive behavior, and shape memory .
Pharmacokinetics
Its ability to form supramolecular polymers suggests that it may have uniqueADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The result of Calix(5)arene’s action is the formation of two distinctly different crystal structures or polymorphs α and β . These structures are based on both ‘self-included’ and ‘back-to-back’ helical arrangements of the molecule . The β polymorph is active towards CO2 sorption at room temperature and 1 atmosphere pressure .
Action Environment
The action of Calix(5)arene is influenced by environmental factors such as temperature . Varied temperature sublimation of Calix(5)arene results in the formation of its two distinct crystal structures . Furthermore, the formation of supramolecular polymers by Calix(5)arene can be driven by host-guest interactions as a result of spontaneous processes of iterative association between complementary monomers .
Análisis Bioquímico
Biochemical Properties
Calix(5)arene is known for its host-guest interactions, which are responsible for securing capsular complex self-assembly and subsequently polymer formation . These interactions involve multiple hydrogen bonds, metal-ligand coordination, electrostatic interactions, and π−π stacking .
Molecular Mechanism
The molecular mechanism of Calix(5)arene involves host-guest interactions, which are a result of spontaneous processes of iterative association between complementary monomers . This approach to the non-covalent linking of monomers may lead to the assembly of two different types of aggregates .
Temporal Effects in Laboratory Settings
Varied temperature sublimation of Calix(5)arene results in the formation of two distinctly different crystal structures or polymorphs α and β .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calix5arene can be synthesized through the condensation of p-tert-butylphenol with formaldehyde under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide, and the process is carried out at elevated temperatures to facilitate the formation of the macrocyclic structure .
Industrial Production Methods: While the industrial production of calix5arene is not as widespread as other calixarenes, the synthesis process can be scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for the efficient production of calix5arene in larger quantities, which is essential for its application in various fields .
Análisis De Reacciones Químicas
Types of Reactions: Calix5arene undergoes various chemical reactions, including:
- Oxidation: Calix5arene can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
- Reduction: Reduction reactions can be used to modify the phenolic units, altering the compound’s properties.
- Substitution: Substitution reactions, such as halogenation or alkylation, can be performed to introduce different substituents on the phenolic rings .
Common Reagents and Conditions:
- Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
- Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
- Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or alkylated derivatives of calix5arene .
Comparación Con Compuestos Similares
- Calix4arene: Consists of four phenolic units and is known for its smaller cavity size compared to calix5arene.
- Calix6arene: Contains six phenolic units and has a larger cavity, making it suitable for encapsulating larger guest molecules.
- Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic cavity, commonly used in drug delivery and molecular encapsulation.
- Cucurbiturils: Macrocyclic compounds with a rigid structure, known for their high affinity for guest molecules .
Uniqueness of Calix5arene: Calix5arene is unique due to its intermediate cavity size, which allows it to form stable complexes with a wide range of guest molecules. Its ability to undergo various chemical modifications also makes it a versatile compound for different applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
hexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21,23,25(32),27,29-pentadecaene-31,32,33,34,35-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30O5/c36-31-21-6-1-7-22(31)17-24-9-3-11-26(33(24)38)19-28-13-5-15-30(35(28)40)20-29-14-4-12-27(34(29)39)18-25-10-2-8-23(16-21)32(25)37/h1-15,36-40H,16-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUBHEGFPPTWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC6=CC=CC1=C6O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369363 | |
| Record name | Hexacyclo[25.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83933-03-3 | |
| Record name | Hexacyclo[25.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83933-03-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


